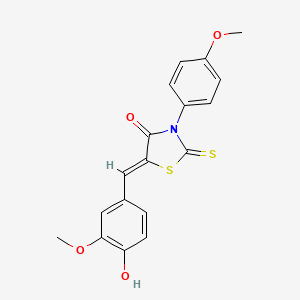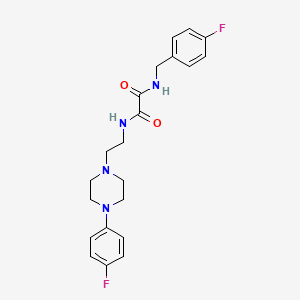
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a heterocyclic compound that features an indole moiety, a thiazolidinone ring, and a phenylamino group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(phenylamino)-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.
Substitution: The indole and phenylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole and phenylamino derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have indicated its potential in inhibiting enzymes involved in cancer and inflammatory diseases.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity. The phenylamino group can interact with cellular receptors, modulating signal transduction pathways. The thioxothiazolidinone ring can form covalent bonds with target proteins, leading to their inactivation.
相似化合物的比较
Similar Compounds
(Z)-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the phenylamino group, which may affect its biological activity.
(Z)-5-((1H-indol-3-yl)methylene)-3-(methylamino)-2-thioxothiazolidin-4-one: Contains a methylamino group instead of a phenylamino group, which can alter its chemical and biological properties.
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-oxothiazolidin-4-one: Contains an oxo group instead of a thioxo group, which can impact its reactivity and stability.
Uniqueness
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is unique due to the presence of both the indole and phenylamino groups, which contribute to its diverse chemical reactivity and potential biological activities. The thioxothiazolidinone ring adds to its stability and ability to form covalent bonds with target proteins, enhancing its therapeutic potential.
属性
IUPAC Name |
3-anilino-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)24-18(23)21(17)20-13-6-2-1-3-7-13/h1-11,20,22H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPQSJNQZGFEJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)
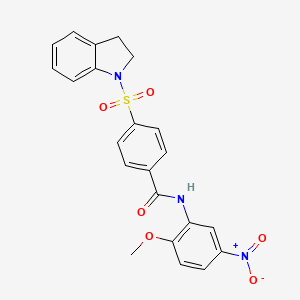
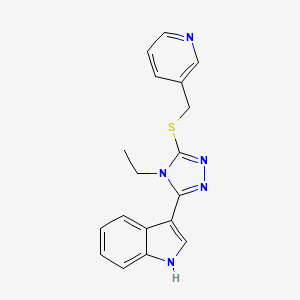
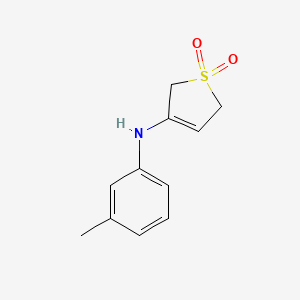
![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2647362.png)
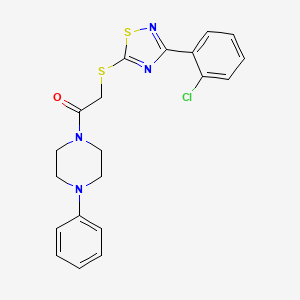
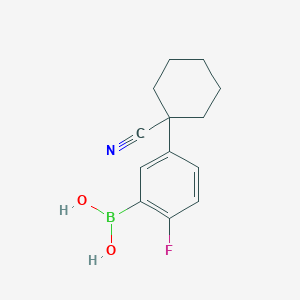

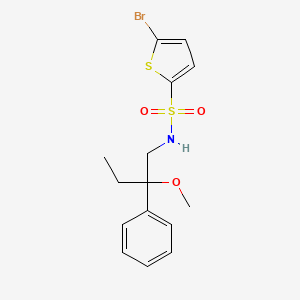
![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)
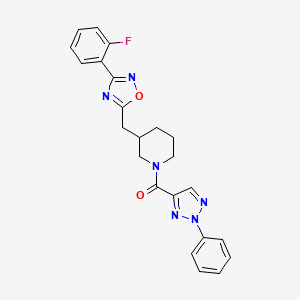
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)
